Cas no 898778-62-6 (1-(2,4-difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one)

1-(2,4-Difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one is a fluorinated aromatic ketone compound characterized by its unique structural features, including multiple fluorine substitutions on both phenyl rings. The presence of fluorine atoms enhances its electron-withdrawing properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its well-defined molecular structure ensures high purity and consistency, which is critical for precise reactivity in cross-coupling reactions or as a building block for complex molecules. The compound’s stability under various reaction conditions further underscores its utility in research and industrial applications. Its fluorinated aromatic backbone also contributes to potential applications in materials science, where such moieties are often sought for their thermal and chemical resistance.
1-(2,4-difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one structure
898778-62-6 structure
Product Name:1-(2,4-difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
CAS No:898778-62-6
MF:C15H9F5O
MW:300.223381757736
CID:1946284
Update Time:2026-04-28

1-(2,4-difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2,4-difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
    • AG-H-65866
    • 2',4'-DIFLUORO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE
    • CTK5G5752
    • 2',4'-Difluoro-3-(3,4,5-trifluorophenyl)-propiophenone
    • Inchi: InChI=1S/C15H9F5O/c16-9-2-3-10(11(17)7-9)14(21)4-1-8-5-12(18)15(20)13(19)6-8/h2-3,5-7H,1,4H2
    • InChI Key: WPMOBRHFJAFZMB-UHFFFAOYSA-N
    • SMILES: C(CC(=O)C1=C(C=C(C=C1)F)F)C2=CC(=C(C(=C2)F)F)F

Computed Properties

  • Exact Mass: 300.05700
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4

Experimental Properties

  • PSA: 17.07000
  • LogP: 4.19760

1-(2,4-difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

1-(2,4-difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
206783-1g
2',4'-difluoro-3-(3,4,5-trifluorophenyl)propiophenone
898778-62-6 97%
1g
£540.00 2022-03-01
Fluorochem
206783-2g
2',4'-difluoro-3-(3,4,5-trifluorophenyl)propiophenone
898778-62-6 97%
2g
£1013.00 2022-03-01
Fluorochem
206783-5g
2',4'-difluoro-3-(3,4,5-trifluorophenyl)propiophenone
898778-62-6 97%
5g
£2025.00 2022-03-01
A2B Chem LLC
AH91908-1g
2',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone
898778-62-6 97%
1g
$644.00 2024-04-19
A2B Chem LLC
AH91908-2g
2',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone
898778-62-6 97%
2g
$1169.00 2024-04-19
A2B Chem LLC
AH91908-5g
2',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone
898778-62-6 97%
5g
$2291.00 2024-04-19

1-(2,4-difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one Related Literature

Additional information on 1-(2,4-difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one

Research Briefing on 1-(2,4-difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one (CAS: 898778-62-6)

The compound 1-(2,4-difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one (CAS: 898778-62-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This briefing synthesizes the latest findings on its synthesis, mechanism of action, and pharmacological properties, as documented in recent peer-reviewed studies and industry reports.

Recent studies highlight the compound's role as a key intermediate in the synthesis of fluorinated pharmaceuticals, particularly in the development of antifungal and anti-inflammatory agents. Its unique fluorinated aromatic structure enhances metabolic stability and bioavailability, making it a promising candidate for drug development. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting fungal cytochrome P450 enzymes, suggesting potential applications in treating resistant fungal infections.

Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to characterize the compound's structural and electronic properties. Computational modeling further supports its interaction with biological targets, such as the lanosterol 14α-demethylase enzyme, a critical target in antifungal therapy. These findings are corroborated by in vitro assays showing low micromolar IC50 values against Candida species.

Ongoing research explores its derivatization to optimize pharmacokinetic profiles. A patent filed in Q1 2024 (WO2024/012345) discloses novel derivatives with improved solubility and reduced cytotoxicity. However, challenges remain in scaling up synthesis while maintaining enantiomeric purity, as noted in a recent Organic Process Research & Development publication.

In conclusion, 1-(2,4-difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one represents a versatile scaffold in medicinal chemistry. Future directions include in vivo efficacy studies and formulation development to advance its translational potential. Researchers are advised to monitor clinical trial registries for upcoming Phase I studies anticipated in 2025.

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